1-[(2-Methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Brand Name:
Vulcanchem
CAS No.:
712316-48-8
VCID:
VC0345848
InChI:
InChI=1S/C17H19NO3S/c1-13-9-10-16(21-2)17(12-13)22(19,20)18-11-5-7-14-6-3-4-8-15(14)18/h3-4,6,8-10,12H,5,7,11H2,1-2H3
SMILES:
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC3=CC=CC=C32
Molecular Formula:
C17H19NO3S
Molecular Weight:
317.4g/mol
1-[(2-Methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
CAS No.: 712316-48-8
Main Products
VCID: VC0345848
Molecular Formula: C17H19NO3S
Molecular Weight: 317.4g/mol
CAS No. | 712316-48-8 |
---|---|
Product Name | 1-[(2-Methoxy-5-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline |
Molecular Formula | C17H19NO3S |
Molecular Weight | 317.4g/mol |
IUPAC Name | 1-(2-methoxy-5-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
Standard InChI | InChI=1S/C17H19NO3S/c1-13-9-10-16(21-2)17(12-13)22(19,20)18-11-5-7-14-6-3-4-8-15(14)18/h3-4,6,8-10,12H,5,7,11H2,1-2H3 |
Standard InChIKey | DFQNBGFZMYXBKG-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Canonical SMILES | CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC3=CC=CC=C32 |
PubChem Compound | 974283 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume